Thalidomide-O-C8-COOH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

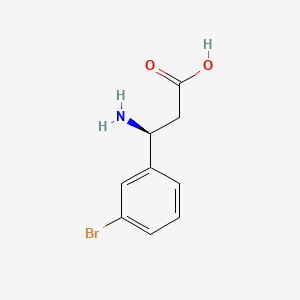

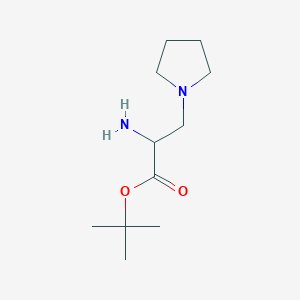

Thalidomide-O-C8-COOH is a Thalidomide-based Cereblon ligand used in the recruitment of CRBN protein . It can be connected to the ligand for protein by a linker to form PROTACs . This product is ready for conjugation to target proteins for PROTAC R&D .

Molecular Structure Analysis

Thalidomide-O-C8-COOH is a Thalidomide-based Cereblon ligand . It contains a cereblon ligand, an alkylC8 chain, and a terminal carboxylic acid . The molecular weight is 430.45 and the formula is C22H26N2O7 .Physical And Chemical Properties Analysis

Thalidomide-O-C8-COOH has a molecular weight of 430.45 and the formula is C22H26N2O7 . Unfortunately, the specific physical and chemical properties of Thalidomide-O-C8-COOH are not detailed in the available resources.科学的研究の応用

Thalidomide and Disease Treatment

Immunomodulatory and Anti-inflammatory Effects

Thalidomide has demonstrated promise in treating a variety of diseases due to its immunomodulatory and anti-inflammatory properties. Notably, it has been investigated for potential therapeutic uses in conditions such as HIV/AIDS, rheumatoid arthritis, Crohn's disease, and multiple myeloma. Thalidomide affects cytokine modulation, particularly tumor necrosis factor-alpha (TNF-α), and balances lymphocyte subsets, which contributes to its therapeutic effects across these conditions (Matthews & McCoy, 2003).

Anti-angiogenic Properties

Thalidomide's anti-angiogenic properties have been harnessed in the treatment of cancers and conditions requiring the inhibition of blood vessel growth. These effects are mediated through the modulation of vascular endothelial growth factor (VEGF) levels and the expression of related proteins involved in angiogenesis and cell proliferation (Mercurio et al., 2017).

Investigational Uses and Mechanisms

Mechanism of Action in Immunomodulation

Thalidomide induces apoptosis in human monocytes through a cytochrome c-dependent pathway, independent of CD95/CD95 ligand, TNF-RI, and TRAIL-R1 pathways. This process involves the inhibition of AKT-1 kinase, mitochondrial release of cytochrome c, and activation of caspase-9 and caspase-3, highlighting a complex immunomodulatory mechanism that could contribute to its therapeutic effects (Gockel et al., 2004).

Development of Thalidomide Analogs

Research on thalidomide analogs aims to enhance therapeutic efficacy while minimizing toxicity. These efforts include the synthesis of configurationally stable analogs, such as 4-trifluoromethyl thalidomide, which are expected to maintain biological activity with reduced side effects, offering a pathway to new thalidomide-based pharmaceuticals (Soloshonok et al., 2009).

作用機序

Target of Action

The primary target of Thalidomide-O-C8-COOH is a protein known as Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) .

Mode of Action

Thalidomide-O-C8-COOH, being a Thalidomide-based Cereblon ligand, binds to CRBN . This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation .

Biochemical Pathways

The binding of Thalidomide-O-C8-COOH to CRBN affects various downstream pathways . This includes the degradation of multiple neosubstrates . The exact biochemical pathways affected by Thalidomide-O-C8-COOH are still under investigation.

Pharmacokinetics

It is known that thalidomide, the base compound of thalidomide-o-c8-cooh, interconverts between the ®- and (s)-enantiomers in plasma, with protein binding of 55% and 65%, respectively .

Result of Action

The molecular and cellular effects of Thalidomide-O-C8-COOH’s action are complex and multifaceted. The binding of Thalidomide-O-C8-COOH to CRBN leads to the degradation of multiple neosubstrates . This can result in various effects, depending on the specific neosubstrates involved .

Safety and Hazards

The major toxicities of Thalidomide, which Thalidomide-O-C8-COOH is based on, are birth defects, sensorimotor peripheral neuropathy, somnolence, rash, fatigue, and constipation. Less common side effects include deep venous thrombosis, Stevens-Johnson syndrome, elevated liver enzymes, malaise, and peripheral edema .

将来の方向性

Thalidomide and its analogues have shown promising results in phase III clinical trials . Ongoing and future trials may provide further insights into the current role of Thalidomide-O-C8-COOH, especially by comparing Thalidomide-containing regimens with protocols based on newer-generation IMiDs and by investigating Thalidomide-O-C8-COOH’s association with novel therapies .

特性

IUPAC Name |

9-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxynonanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O7/c25-17-12-11-15(20(28)23-17)24-21(29)14-8-7-9-16(19(14)22(24)30)31-13-6-4-2-1-3-5-10-18(26)27/h7-9,15H,1-6,10-13H2,(H,26,27)(H,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVPWEYIVOQCDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2591866.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2591867.png)

![4-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzenesulfonamide](/img/structure/B2591870.png)

![N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2591871.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2591877.png)

![N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2591880.png)

![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/no-structure.png)

![1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2591886.png)